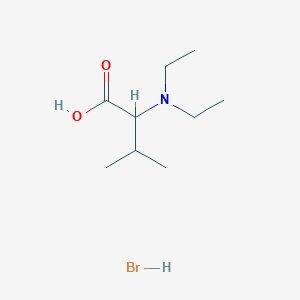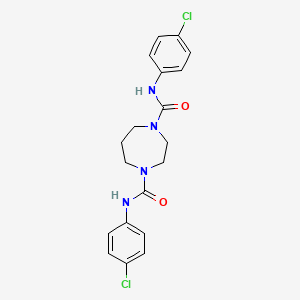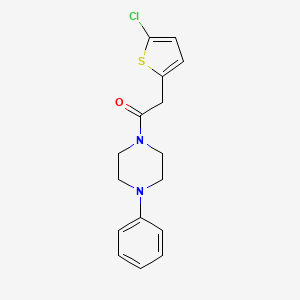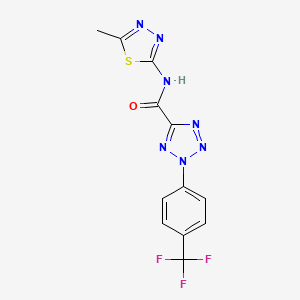![molecular formula C14H18ClNO3 B2824532 2-Chloro-N-[(1-hydroxy-7-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]acetamide CAS No. 2411265-19-3](/img/structure/B2824532.png)
2-Chloro-N-[(1-hydroxy-7-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-[(1-hydroxy-7-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]acetamide, also known as Cl-NMN, is a synthetic molecule that has gained attention in recent years due to its potential applications in scientific research. Cl-NMN is a derivative of nicotinamide mononucleotide (NMN), a molecule that is involved in various cellular processes, including energy metabolism and DNA repair. Cl-NMN has been shown to have unique properties that make it a promising tool for investigating these processes in more detail.
Mecanismo De Acción
2-Chloro-N-[(1-hydroxy-7-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]acetamide works by increasing the levels of NAD+, a molecule that is involved in various cellular processes, including energy metabolism and DNA repair. NAD+ levels decline with age, which is thought to contribute to the aging process. By increasing NAD+ levels, 2-Chloro-N-[(1-hydroxy-7-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]acetamide can activate sirtuins and other proteins that are involved in regulating cellular metabolism and aging.
Biochemical and Physiological Effects:
2-Chloro-N-[(1-hydroxy-7-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]acetamide has been shown to have a number of biochemical and physiological effects. In addition to activating sirtuins, 2-Chloro-N-[(1-hydroxy-7-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]acetamide has been shown to increase mitochondrial function, improve glucose metabolism, and reduce inflammation. These effects make 2-Chloro-N-[(1-hydroxy-7-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]acetamide a promising tool for investigating the mechanisms underlying aging and age-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-Chloro-N-[(1-hydroxy-7-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]acetamide is its specificity. Unlike other compounds that increase NAD+ levels, 2-Chloro-N-[(1-hydroxy-7-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]acetamide does not have any off-target effects. This makes it a valuable tool for investigating the specific effects of NAD+ on cellular metabolism and aging. However, one limitation of 2-Chloro-N-[(1-hydroxy-7-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]acetamide is its cost. 2-Chloro-N-[(1-hydroxy-7-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]acetamide is a relatively expensive compound, which may limit its use in some research settings.
Direcciones Futuras
There are many potential future directions for research on 2-Chloro-N-[(1-hydroxy-7-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]acetamide. One area of interest is in the development of new therapies for age-related diseases. 2-Chloro-N-[(1-hydroxy-7-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]acetamide has been shown to have promising effects in animal models of Alzheimer's and Parkinson's, and further research is needed to determine whether these effects can be translated to humans. Another area of interest is in the development of new tools for investigating the mechanisms underlying aging and age-related diseases. 2-Chloro-N-[(1-hydroxy-7-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]acetamide has the potential to be a valuable tool for investigating these mechanisms in more detail, which could lead to the development of new therapies for these diseases.
Métodos De Síntesis
2-Chloro-N-[(1-hydroxy-7-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]acetamide can be synthesized using a multi-step process that involves several chemical reactions. The first step involves the synthesis of 7-methoxy-3,4-dihydro-2H-naphthalen-1-one, which is a key intermediate in the synthesis of 2-Chloro-N-[(1-hydroxy-7-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]acetamide. This intermediate is then reacted with chloroacetyl chloride to produce 2-chloro-N-(7-methoxy-1-naphthyl)acetamide. Finally, this compound is reacted with hydroxylamine to produce 2-Chloro-N-[(1-hydroxy-7-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]acetamide.
Aplicaciones Científicas De Investigación
2-Chloro-N-[(1-hydroxy-7-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]acetamide has a wide range of potential applications in scientific research. One of the most promising areas of research is in the field of aging and age-related diseases. 2-Chloro-N-[(1-hydroxy-7-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]acetamide has been shown to activate sirtuins, a family of proteins that are involved in regulating cellular metabolism and aging. By activating these proteins, 2-Chloro-N-[(1-hydroxy-7-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]acetamide has the potential to slow down the aging process and prevent age-related diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
2-chloro-N-[(1-hydroxy-7-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO3/c1-19-11-5-4-10-3-2-6-14(18,12(10)7-11)9-16-13(17)8-15/h4-5,7,18H,2-3,6,8-9H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLCQUJBRTHXDCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCCC2(CNC(=O)CCl)O)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-[(1-hydroxy-7-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(Trifluoromethyl)phenyl 2-[4-chloro(methylsulfonyl)anilino]acetate](/img/structure/B2824450.png)
![4-[(4-Bromophenyl)methyl]-2-oxoimidazolidine-4-carboxylic acid](/img/structure/B2824451.png)

![N-cyclopentyl-5-isopropyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2824455.png)





![(2Z)-2-[5-[(3-chlorophenyl)methyl]-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]-2-cyano-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2824464.png)
![(7-Methoxy-1-benzofuran-2-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B2824465.png)
![3-methoxy-4-[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)oxy]benzaldehyde](/img/structure/B2824466.png)
